molecular formula C6H11F2NO B14057462 (S)-3-((Difluoromethoxy)methyl)pyrrolidine CAS No. 2007919-83-5

(S)-3-((Difluoromethoxy)methyl)pyrrolidine

Cat. No.: B14057462
CAS No.: 2007919-83-5
M. Wt: 151.15 g/mol
InChI Key: VMUMALCEPHRWIF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((Difluoromethoxy)methyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a difluoromethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((Difluoromethoxy)methyl)pyrrolidine typically involves the introduction of the difluoromethoxy group into a pyrrolidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrrolidine derivative is reacted with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((Difluoromethoxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-3-((Difluoromethoxy)methyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (S)-3-((Difluoromethoxy)methyl)pyrrolidine involves its interaction with molecular targets and pathways within biological systems. The difluoromethoxy group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((Trifluoromethoxy)methyl)pyrrolidine: Similar structure but with a trifluoromethoxy group.

    (S)-3-((Methoxy)methyl)pyrrolidine: Similar structure but with a methoxy group.

    (S)-3-((Chloromethoxy)methyl)pyrrolidine: Similar structure but with a chloromethoxy group.

Uniqueness

(S)-3-((Difluoromethoxy)methyl)pyrrolidine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and interactions with biological targets compared to its analogs with different substituents.

Properties

CAS No.

2007919-83-5

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

(3S)-3-(difluoromethoxymethyl)pyrrolidine

InChI

InChI=1S/C6H11F2NO/c7-6(8)10-4-5-1-2-9-3-5/h5-6,9H,1-4H2/t5-/m0/s1

InChI Key

VMUMALCEPHRWIF-YFKPBYRVSA-N

Isomeric SMILES

C1CNC[C@H]1COC(F)F

Canonical SMILES

C1CNCC1COC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.